molecular formula C10H12BNO3 B1387039 (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid CAS No. 850568-68-2

(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid

Cat. No. B1387039
M. Wt: 205.02 g/mol
InChI Key: OASSAUSIPZASKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid” is a boronic acid derivative . It is a product of Thermo Scientific Chemicals, originally part of the Alfa Aesar product portfolio . The product is intended for research use only .

Safety And Hazards

“(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid” is classified under Regulation (EC) No 1272/2008 as Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, and Specific target organ toxicity - (single exposure) Category 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include wearing protective gloves/clothing/eye protection/face protection, washing with plenty of soap and water if it comes into contact with skin, and seeking medical advice if skin or eye irritation occurs .

properties

IUPAC Name

[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c13-11(14)9-4-2-8(3-5-9)10-12-6-1-7-15-10/h2-5,13-14H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASSAUSIPZASKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657138
Record name [4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid

CAS RN

850568-68-2
Record name [4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid
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(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid
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(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid
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(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid
Reactant of Route 5
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Reactant of Route 6
(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid

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